molecular formula C8H14ClNO B2541614 Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride CAS No. 2155854-83-2

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride

Cat. No.: B2541614
CAS No.: 2155854-83-2
M. Wt: 175.66
InChI Key: LGJAVMVVNHLMBZ-UHFFFAOYSA-N
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Description

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan and a pyrrole ring, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride typically involves the cycloaddition of azomethine ylides, which are generated from isatins and α-amino acids, to maleimides . This method allows for the formation of the fused ring system under relatively mild conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route with optimizations to improve yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride depends on its specific application. In the context of antiviral research, it may act by inhibiting viral enzymes or interfering with viral replication processes . The molecular targets and pathways involved can vary, but they often include key enzymes or receptors that are critical for the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride is unique due to its specific ring fusion and the presence of both furan and pyrrole rings. This structural feature provides a distinct scaffold that can be modified to enhance its biological activity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-oxa-7-azatricyclo[3.3.2.01,5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8-4-9-3-7(1,8)5-10-6-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJAVMVVNHLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C1(CNC2)COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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